2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium
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Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is a complex organometallic compound
Mechanism of Action
Target of Action
The primary target of Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) is the C-H bonds in organic molecules . The compound is a cyclometalated iridium (III) complex that can be used in visible-light mediated photocatalytic organic transformations .
Mode of Action
Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) interacts with its targets by mediating the alkylation of remote C-H bonds . This interaction results in the incorporation of alkyl groups to a variety of biologically active heterocycles .
Biochemical Pathways
The compound affects the alkylation pathway in organic transformations . The downstream effects include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds and the synthesis of complex organic molecules . These transformations can lead to the production of a variety of biologically active heterocycles .
Action Environment
The action, efficacy, and stability of Bis3,5-difluoro-2-(2-pyridinyl-N)phenyl-Ciridium(III) can be influenced by environmental factors such as light and air . The compound is sensitive to light and air, and it should be stored under inert gas . Its catalytic activity is mediated by visible light , making the presence of a suitable light source crucial for its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium typically involves the coordination of iridium with the organic ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iridium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands attached to iridium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of iridium, while substitution reactions may yield new organometallic complexes with different ligands.
Scientific Research Applications
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its unique photophysical properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-phenylpyridine)iridium(III)
- Tris(2-(2-pyridyl)phenyl)iridium(III)
- Tris(2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Uniqueness
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. These properties make it particularly suitable for applications in OLEDs and as a catalyst in organic synthesis.
Properties
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXVTIFTFZWJMC-JKSWPDJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F4IrN2O2-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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